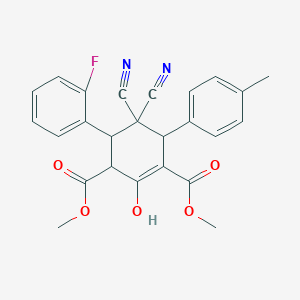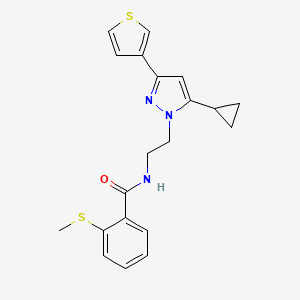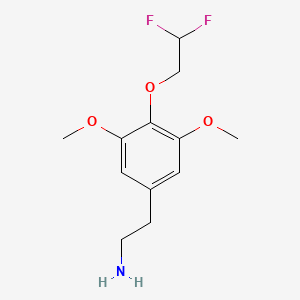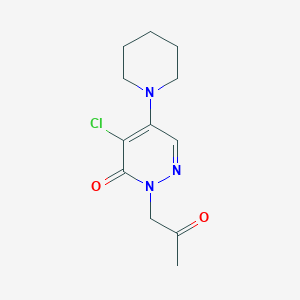
Acetogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetogenins are a class of polyketide natural products found in plants of the family Annonaceae. They are characterized by linear 32- or 34-carbon chains containing oxygenated functional groups including hydroxyls, ketones, epoxides, tetrahydrofurans, and tetrahydropyrans. They are often terminated with a lactone or butenolide .
Synthesis Analysis
The synthesis of Acetogenins has been a topic of interest in many studies. For instance, a study titled “Recent progress on the total synthesis of acetogenins from Annonaceae” provides valuable insights into the synthesis process .Molecular Structure Analysis
Structurally, Acetogenins are a series of C-35/C-37 compounds usually characterized by a long aliphatic chain bearing a terminal methyl-substituted α,β-unsaturated γ-lactone ring, as well as one to three tetrahydrofuran (THF) rings . A study titled “Acetogenins as potential checkpoint-2 kinase inhibitors: an in silico analysis” provides a detailed evaluation of 20 Acetogenin compounds using Molecular docking studies .Chemical Reactions Analysis
The chemical reactions of Acetogenins have been studied extensively. A review titled “Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues” provides a comprehensive overview of the design, synthesis, and biological evaluation of this compound analogues .科学的研究の応用
1. Isolation and Synthesis
- Acetogenins have been a subject of interest due to their unique structures and biological activities. Recent research focuses on the isolation of new acetogenins and the synthesis of these compounds for detailed study. Their isolation from natural sources and subsequent synthesis enable the exploration of their biological activities and mechanisms of action (Bermejo et al., 2005).
2. Pharmacological Activities
- Acetogenins from Annonaceae species have been used in traditional medicine for various illnesses. They exhibit a wide range of pharmacological activities, including antiprotozoal, antitumoral, antidiabetic, hepatoprotective, anti-inflammatory, and anxiolytic activities. Their potent antitumor activity, even against multidrug-resistant tumors, makes them promising compounds in cancer treatment (Quilez et al., 2018).
3. Mechanisms of Action
- The mode of action of acetogenins involves inhibition of complex I in the electron transport chain, interrupting ATP synthesis in mitochondria. This mechanism is crucial in their anti-proliferative effect on human cancer cells. Studies have shown that acetogenins can induce apoptosis and mitochondrial damage in cancer cells (Silva-Platas et al., 2012).
4. Fluorescent Labeling and Cell Biology
- Annonaceous acetogenins have been the subject of study for fluorescent labeling, aiding in understanding their cytotoxic mechanisms. This research contributes to the development of modified natural acetogenins and their analogues, enhancing our knowledge of their action in cell biology (Liu et al., 2007).
5. Bioactivity Profiling
- The bioactivity of acetogenins has been extensively investigated, with a focus on cytotoxicity against various human cancer cell lines. This research has helped in understanding the structure-activity relationships of these compounds and their potential as therapeutic agents (Fontana et al., 1994).
6. Antitumor Applications
- Acetogenins have shown promise as new antitumor agents, with specific mechanisms involving the depletion of ATP levels in tumor cells. Their ability to overcome ATP-driven resistance mechanisms in cancer cells makes them potential candidates for cancer therapy (Alali et al., 1999).
7. ER Stress Response in Cancer Cells
- Tetrahydrofuran-containing acetogenins have been studied for their selective antiproliferative activity against nasopharyngeal carcinoma cells. These compounds induce G2/M phase arrest and apoptosis, demonstrating a unique antitumor mechanism effective against certain malignancies (Juang et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The future directions of Acetogenin research are promising. A special issue of Molecules titled “Acetogenins: Extraction, Synthesis and Biological Properties” highlights the use of by-products of Annonaceae, and their pure compounds, as a promising source of anticancer agents . The versatility of the this compound bioactivity renders them potential therapeutic agents for cancer treatment .
特性
IUPAC Name |
(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLVCROWVOSNPT-XOTOMLERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2873210.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2873212.png)
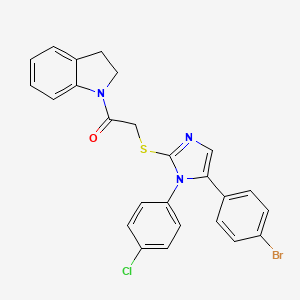
![2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2873217.png)
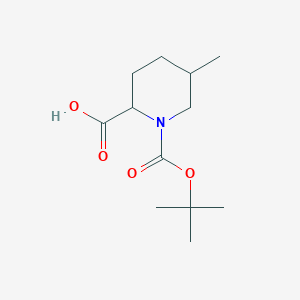

![Ethyl 3-chloro-6-fluorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2873221.png)
![1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2873222.png)
